molecular formula C14H18Cl2N2O B2362633 3,6-dichloro-N-(cyclobutylmethyl)-N-(propan-2-yl)pyridine-2-carboxamide CAS No. 1808461-38-2

3,6-dichloro-N-(cyclobutylmethyl)-N-(propan-2-yl)pyridine-2-carboxamide

Cat. No.: B2362633
CAS No.: 1808461-38-2
M. Wt: 301.21
InChI Key: FJCXFVRCYNBEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-dichloro-N-(cyclobutylmethyl)-N-(propan-2-yl)pyridine-2-carboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a pain reliever. It was first synthesized in the 1990s by Abbott Laboratories, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

3,6-dichloro-N-(cyclobutylmethyl)-N-(propan-2-yl)pyridine-2-carboxamide works by binding to a specific type of receptor in the nervous system, known as the α4β2 nicotinic acetylcholine receptor. This receptor is involved in the transmission of pain signals in the body. By binding to this receptor, this compound can block the transmission of pain signals, resulting in pain relief.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in pain regulation. In addition, this compound can decrease the release of glutamate, which is a neurotransmitter that is involved in the transmission of pain signals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,6-dichloro-N-(cyclobutylmethyl)-N-(propan-2-yl)pyridine-2-carboxamide in lab experiments is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for studying pain pathways in the nervous system. However, one limitation of using this compound is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural pain relievers that are produced by the body.

Future Directions

There are several future directions for research on 3,6-dichloro-N-(cyclobutylmethyl)-N-(propan-2-yl)pyridine-2-carboxamide. One area of interest is the development of new pain medications that are based on the structure of this compound. Researchers are also interested in studying the long-term effects of this compound use, as well as its potential for addiction and abuse. Finally, researchers are exploring the use of this compound in combination with other pain medications, in order to increase its effectiveness and reduce side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use as a pain reliever. Its mechanism of action is well understood, and it has been shown to be effective in treating several types of chronic pain. While there are limitations to using this compound in lab experiments, it remains a useful tool for studying pain pathways in the nervous system. There are several future directions for research on this compound, including the development of new pain medications and the study of its long-term effects.

Synthesis Methods

The synthesis of 3,6-dichloro-N-(cyclobutylmethyl)-N-(propan-2-yl)pyridine-2-carboxamide involves several steps, including the reaction of 2-chloropyridine with cyclobutylmethylamine to form the corresponding amine. This amine is then reacted with 2-(propan-2-ylamino)acetic acid to form the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

3,6-dichloro-N-(cyclobutylmethyl)-N-(propan-2-yl)pyridine-2-carboxamide has been extensively studied for its potential use as a pain reliever. It has been shown to be effective in treating neuropathic pain, inflammatory pain, and other types of chronic pain. In addition, this compound has been shown to have fewer side effects than traditional pain medications, such as opioids.

Properties

IUPAC Name

3,6-dichloro-N-(cyclobutylmethyl)-N-propan-2-ylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c1-9(2)18(8-10-4-3-5-10)14(19)13-11(15)6-7-12(16)17-13/h6-7,9-10H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCXFVRCYNBEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCC1)C(=O)C2=C(C=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.